Bromophenol Red (CAS 2800-80-8) is a halogenated sulfonephthalein dye primarily procured as a high-precision pH indicator, a spectrophotometric ion-pair reagent, and a critical sensing node in optoelectronic gas arrays. Structurally, it is a dibrominated derivative of Phenol Red, which imparts specific electron-withdrawing properties that tune its acidity and optical behavior. The compound exhibits a reliable visual transition from yellow to purple/red within the pH 5.2 to 6.8 window, driven by a pKa of approximately 6.51 . Beyond simple aqueous pH measurement, its specific molar absorptivity and ability to form stable, highly colored complexes with nitrogenous bases make it a high-value precursor for pharmaceutical quality control assays and advanced colorimetric sensor matrices [1].
Generic substitution of Bromophenol Red with closely related sulfonephthalein dyes—such as Phenol Red, Chlorophenol Red, or Bromocresol Green—routinely compromises assay integrity and sensor resolution. Because the exact halogenation pattern dictates the molecule's pKa, substituting the dibrominated BPR with unhalogenated Phenol Red shifts the transition window too far into the alkaline range (pH 6.8–8.2), rendering it blind to slightly acidic fluctuations [1]. Conversely, using Chlorophenol Red (pKa ~6.0) triggers premature color changes in tightly buffered systems. In spectrophotometric pharmaceutical assays, replacing BPR with more common dyes like Methyl Orange shifts the analytical wavelength from the near-infrared boundary back into the visible spectrum, drastically increasing optical interference from tablet excipients and reducing the signal-to-noise ratio [2]. In multi-dye gas sensor arrays, substituting BPR alters the specific hydrogen-bonding and nucleophilic attack kinetics, collapsing the Euclidean distance variance needed to distinguish between complex volatile mixtures [3].
Bromophenol Red exhibits a pKa of 6.51, dictating a visual transition interval from pH 5.2 (yellow) to 6.8 (purple/red). In contrast, the unhalogenated baseline, Phenol Red, has a pKa of 7.9 (transition 6.8–8.2), while the chlorinated analog, Chlorophenol Red, has a pKa of 6.0 (transition 4.8–6.4)[1]. For assays requiring high sensitivity near pH 6.0–6.5, substituting BPR with Phenol Red results in a failure to trigger a color change, whereas Chlorophenol Red transitions too early, skewing the optical readout.
| Evidence Dimension | pKa and pH Transition Range |
| Target Compound Data | pKa 6.51; Transition pH 5.2–6.8 |
| Comparator Or Baseline | Phenol Red (pKa 7.9); Chlorophenol Red (pKa 6.0) |
| Quantified Difference | 1.39 pH unit lower pKa than Phenol Red; 0.51 pH unit higher pKa than Chlorophenol Red |
| Conditions | Aqueous buffer solutions at standard temperature |
Procuring BPR is critical for diagnostic and environmental assays operating strictly in the 5.2–6.8 pH window where alternative sulfonephthalein dyes suffer from premature or delayed transition.
In the spectrophotometric determination of pharmaceutical amines (e.g., sertraline), BPR forms highly stable 1:1 ion-pair complexes that absorb at 747 nm, offering a linear calibration range of 2–18 µg/mL[1]. When compared to standard indicators like Methyl Orange (which forms complexes measured at 553 nm), BPR shifts the analytical wavelength nearly 200 nm into the near-infrared region. This bathochromic shift drastically reduces background optical interference from common tablet excipients, improving the signal-to-noise ratio in routine quality control.
| Evidence Dimension | Analytical Wavelength (λmax) of Ion-Pair Complex |
| Target Compound Data | λmax = 747 nm (Sertraline-BPR complex) |
| Comparator Or Baseline | Methyl Orange (λmax = 553 nm) |
| Quantified Difference | 194 nm red-shift in detection wavelength |
| Conditions | Extracted ion-pair complex in organic solvent |
Buyers developing quantitative colorimetric assays for active pharmaceutical ingredients should select BPR to minimize excipient interference and improve assay specificity.
BPR is utilized as a critical sensing element in multi-dye colorimetric arrays for detecting volatile organic compounds and toxic industrial chemicals (TICs). Due to the specific electronegativity and steric bulk of its bromine substituents, BPR provides a distinct Euclidean distance (ED) response profile compared to Chlorophenol Red (CPR) [1]. In standardized arrays exposed to target analytes, BPR yields non-redundant color difference vectors, expanding the dimensionality of the sensor array's principal component analysis (PCA) space. Substituting BPR with CPR or Bromocresol Green reduces the array's discriminatory power for specific amine and sulfur dioxide gas mixtures.
| Evidence Dimension | Array Discriminatory Power (Cross-Reactivity) |
| Target Compound Data | Unique colorimetric difference vector (ΔRGB) driven by bromine substitution |
| Comparator Or Baseline | Chlorophenol Red (chlorine substitution) or Phenol Red |
| Quantified Difference | Non-redundant Euclidean distance clustering in PCA space |
| Conditions | Polymer-immobilized dye matrix exposed to TICs (e.g., NH3, SO2) |
For manufacturers of optoelectronic noses and smart packaging, BPR provides a chemically distinct sensing node that cannot be substituted by chlorinated or methylated analogs without sacrificing analyte resolution.
Because BPR transitions precisely between pH 5.2 and 6.8, it is the targeted procurement choice for formulating diagnostic test strips, specialized culture media, and sol-gel matrices that require visual indication in weakly acidic to neutral environments, where Phenol Red would fail to trigger .
BPR is a primary choice for routine quality control laboratories performing extractive spectrophotometric assays of basic drugs (e.g., sertraline, albendazole). Its ability to form ion-pair complexes that absorb at high wavelengths (e.g., 747 nm) allows analysts to bypass optical interference from common formulation excipients[1].
In the manufacturing of colorimetric sensor arrays for detecting toxic industrial chemicals, explosives, or food spoilage volatiles, BPR serves as a non-redundant sensing node. Its specific halogenation profile provides distinct cross-reactive color changes that enhance the overall discriminatory power of the sensor matrix [2].